Esculentoside H is isolated from the roots of Phytolacca acinosa, a plant traditionally used in various herbal remedies. It is classified as a triterpenoid saponin, which is a type of glycoside that contains a triterpene aglycone linked to one or more sugar moieties. This classification is significant as it influences the compound's solubility, bioavailability, and biological activity.
The synthesis of Esculentoside H involves extraction from the plant material followed by purification processes. Common methods include:
Recent studies have also explored synthetic modifications of related compounds to enhance their biological efficacy and reduce toxicity. For example, derivatives of Esculentoside A have been synthesized to evaluate their effects on nitric oxide production and cell viability under inflammatory conditions .
The molecular structure of Esculentoside H can be represented by its chemical formula, which includes multiple hydroxyl groups contributing to its saponin characteristics. The specific arrangement of these functional groups influences its solubility and interaction with biological membranes. Detailed structural analysis often utilizes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirmation.
Esculentoside H undergoes various chemical reactions typical of saponins, including hydrolysis and oxidation. These reactions can lead to the formation of active metabolites that may exhibit enhanced biological activity. For instance, hydrolysis can release aglycones that may have distinct pharmacological effects.
In vitro studies have shown that Esculentoside H can modulate inflammatory pathways, indicating its potential to influence cellular signaling cascades involved in immune responses .
The mechanism by which Esculentoside H exerts its effects involves several signaling pathways:
These mechanisms highlight the compound's potential in therapeutic applications for neurological disorders.
These properties are crucial for understanding how Esculentoside H can be formulated for pharmaceutical applications.
Esculentoside H has garnered attention for its potential applications in various fields:
Esculentoside H (EsH), a triterpenoid saponin with the molecular formula C₄₈H₇₆O₂₁ and molecular weight of 989.1 g/mol, represents a significant bioactive compound within the Phytolaccaceae plant family. Isolated primarily from medicinal pokeweed species, this molecule has garnered research interest due to its modulatory effects on key inflammatory and oncogenic pathways. Its structural complexity—characterized by multi-saccharide chains attached to a triterpenoid core—underpins its diverse biological activities, positioning it as a compelling subject for pharmacological exploration.
Esculentoside H is predominantly isolated from the roots of Phytolacca esculenta (synonym: P. acinosa), a perennial herb native to temperate regions of East Asia, including China, Japan, and the Himalayas [3] [7]. The compound occurs alongside structurally related saponins (e.g., Esculentosides A, B, C) in root extracts, with concentrations varying based on geographical origin, plant age, and extraction methodology. Industrial-scale isolation remains challenging due to low natural abundance, with hairy root cultures of P. americana yielding only 6.2 mg/g dry weight of analogous saponins [1]. Other species within the genus, such as P. americana (American pokeweed) and P. tetramera, also produce EsH but at lower concentrations [1] [8].
Table 1: Phytolacca Species Producing Esculentoside H
Species | Common Name | Primary Habitat | Plant Part Used | Key References |
---|---|---|---|---|
P. esculenta | Indian Pokeweed | East Asia, Himalayas | Roots | [3] [7] |
P. acinosa | (Synonym) | China, Vietnam, Japan | Roots | [6] [9] |
P. americana | American Pokeweed | North America, Invasive in Asia | Roots, Hairy Roots | [1] [8] |
P. tetramera | Endangered species | Argentina | Roots | [1] |
Roots of P. acinosa (known as Shanglu in Traditional Chinese Medicine) have been employed for millennia across Asian cultures to treat inflammation, edema, infectious diseases, and abdominal distension [6] [7]. In Tibetan medicine, preparations alleviate joint pain and respiratory conditions, while Gurung communities in Nepal consume young shoots as anti-infective agents [3] [6]. Ethnopharmacological records indicate topical application of root extracts for boils, ulcers, and dermatitis, suggesting historical recognition of its bioactivity long before modern compound isolation [6].
Esculentoside H belongs to the oleanane-type triterpenoid saponins, distinguished by a 30-methyl oleanane aglycone (esculentagenin) with carboxyl groups at C-28 and C-30 [1] [4]. Its structure features a bidesmosidic glycosylation pattern:
This architecture enhances amphiphilicity, enabling membrane interaction and bioactivity modulation. Nuclear Magnetic Resonance (NMR) studies confirm a 2β,3β,23-trihydroxy-11-oxo configuration on the aglycone, while mass spectrometry identifies the molecular ion [M-H]⁻ at m/z 989 [4] [10]. Compared to analogues:
Table 2: Structural Features of Esculentoside H
Structural Element | Chemical Characteristics | Biological Implications |
---|---|---|
Aglycone | 30-Methyl oleanane; 11-oxo group at C-11 | Enhanced anti-inflammatory activity |
Glycosylation at C-3 | Disaccharide: Glc(1→4)Xyl | Membrane permeability & target binding |
Glycosylation at C-28 | Monosaccharide: Glc | Solubility and pharmacokinetic stability |
Functional Groups | 2β,3β,23-trihydroxy; Carboxyl at C-28/C-30 | Metal chelation, anti-oxidant capacity |
Initial isolation of Esculentoside H was reported in 1989 from P. esculenta roots, where it was identified as 3-O-[β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl]-28-O-β-D-glucopyranosyl phytolaccagenin [9]. This discovery expanded the known chemical space of Phytolacca saponins, which until then primarily featured Esculentoside A (first isolated in 1984). Research focus evolved from phytochemistry to mechanistic pharmacology in the 2000s:
Unlike Esculentoside A (extensively studied for nephrotoxicity), EsH lacks robust safety data, reflecting its later discovery and specialized research status. Contemporary investigations prioritize structure-activity relationships (SAR) to link glycosylation patterns to NF-κB inhibitory efficacy [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1